A Technical Guide to the Chemical Structure and Physicochemical Properties of 4-Chlorobupropion
A Technical Guide to the Chemical Structure and Physicochemical Properties of 4-Chlorobupropion
Abstract: This technical guide provides a comprehensive overview of 4-chlorobupropion, a critical analogue and reference compound related to the antidepressant bupropion. The document delineates its chemical structure, nomenclature, and key physicochemical properties. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes data from authoritative sources to offer insights into the molecule's characteristics and its significance in pharmaceutical analysis and research. Methodologies for its analytical characterization are also discussed, providing a framework for its study and application.
Chemical Identity and Molecular Structure
4-Chlorobupropion, a chlorinated analogue of bupropion, serves as an essential reference material in the pharmaceutical industry.[1] Its precise characterization is paramount for its use in Abbreviated New Drug Applications (ANDA), New Drug Applications (NDA), and the commercial manufacturing of bupropion.[1]
Nomenclature and Chemical Identifiers
The compound is systematically identified through various nomenclature systems and registry numbers, which vary depending on whether it is in its free base form or as a salt.
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IUPAC Name: 2-(tert-butylamino)-1-(3,4-dichlorophenyl)propan-1-one[2][3]
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Common Synonyms: 4-Chlorobupropion, 2-(tert-butylamino)-3′,4′-dichloropropiophenone[1][3][4]
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CAS Registry Numbers:
The molecular formula and weight are fundamental identifiers for the compound and its common salt forms:
Structural Elucidation
The structure of 4-chlorobupropion is defined by a propiophenone backbone. Key features include a 3,4-dichlorinated phenyl ring attached to a ketone. The carbon alpha to the carbonyl group is chiral and bears a secondary amine substituted with a bulky tert-butyl group. This structure is closely related to its parent compound, bupropion, differing by the presence of an additional chlorine atom at the 4-position of the phenyl ring. This modification significantly impacts the molecule's electronic properties and can influence its pharmacological and metabolic profile.[10]
Caption: 2D structure of 4-chlorobupropion (free base).
Physicochemical Properties
The physical properties of 4-chlorobupropion dictate its behavior in various environments, which is crucial for formulation development, analytical method design, and understanding its pharmacokinetics.
Summary of Physical Data
| Property | Description | References |
| Appearance | White to off-white powder or solid. | [10][15] |
| Solubility | Limited solubility in water; soluble in organic solvents such as DMSO and Methanol (slightly). | [6][10][16] |
| Melting Point | Data not consistently reported and varies based on purity and specific salt form. | [10] |
| Stability/Storage | Recommended storage at 2-8°C or -20°C in a refrigerator, indicating sensitivity to thermal degradation. | [4][7][10] |
Discussion of Key Properties
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Solubility Profile: The molecular structure, containing both a large, nonpolar dichlorophenyl ring and a polar aminoketone moiety, results in limited aqueous solubility for the free base.[10] For analytical and formulation purposes, the compound is often converted to a salt, such as the hydrochloride or fumarate salt. The ionization of the amine group in the salt form significantly enhances solubility in polar and aqueous media, a critical factor for in-vitro testing and potential bioavailability.[10]
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Stability and Handling: The recommended storage of 4-chlorobupropion under refrigerated or frozen conditions suggests a susceptibility to degradation at ambient temperatures.[4][7] The aminoketone functional group can be prone to oxidation or other degradation pathways. Therefore, proper handling and storage are essential to maintain the integrity of the material, especially when it is used as a high-purity reference standard.[17]
Analytical Characterization Protocols
As a Senior Application Scientist, the validation of a reference material's identity and purity is non-negotiable. The following protocols outline the standard, self-validating system for the structural confirmation and purity assessment of 4-chlorobupropion.
Protocol: NMR Spectroscopy for Structural Verification
Causality: Nuclear Magnetic Resonance (NMR) is the gold standard for unambiguous structure elucidation. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides a map of the carbon skeleton.
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of 4-chlorobupropion reference standard.
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Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to ensure full dissolution and to avoid signal overlap with the analyte.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
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Data Acquisition:
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Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer.[18] Key expected signals would include distinct aromatic protons, a quartet/multiplet for the chiral proton, and characteristic singlets for the tert-butyl and methyl groups.
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Acquire ¹³C NMR spectra to identify all 13 unique carbon atoms, including the carbonyl carbon (downfield shift), aromatic carbons, and aliphatic carbons of the side chain.
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Perform 2D NMR experiments (e.g., COSY, HMBC) if necessary to resolve complex connectivities.[19]
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Data Interpretation: The resulting spectra are compared against known literature data or data from a structurally confirmed lot to verify the molecular structure.[20]
Protocol: High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation
Causality: HRMS provides an extremely accurate mass measurement, allowing for the unequivocal determination of the elemental composition and molecular formula of the compound.
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Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
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Further dilute the stock solution to a final concentration of 1-10 µg/mL.
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-
Data Acquisition:
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Infuse the sample into an HRMS instrument (e.g., TOF or Orbitrap) using electrospray ionization (ESI) in positive ion mode.
-
Acquire the mass spectrum over a relevant m/z range. The instrument must be calibrated to ensure high mass accuracy.
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-
Data Interpretation: The measured monoisotopic mass should match the theoretical exact mass of the protonated molecule ([M+H]⁺) within a narrow tolerance (typically <5 ppm). For C₁₃H₁₇Cl₂NO, the characteristic isotopic pattern of the two chlorine atoms provides further structural confirmation.
Protocol: HPLC for Purity Assessment
Causality: High-Performance Liquid Chromatography (HPLC) is the primary technique for separating the main compound from any impurities, thereby establishing its purity profile.
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Chromatographic Conditions (Typical):
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
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Detection: UV spectrophotometer at a wavelength determined by the compound's UV maximum.
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Injection Volume: 10 µL.
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-
Procedure:
-
Prepare a standard solution of 4-chlorobupropion at a known concentration (e.g., 1 mg/mL).
-
Inject the solution into the HPLC system.
-
Integrate the peak areas of the chromatogram.
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-
Data Interpretation: Purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks. This method is crucial for quality control and ensuring the material is suitable for its intended regulatory and research applications.[13]
Significance in Research and Pharmaceutical Development
4-Chlorobupropion is more than just a chemical entity; it is a vital tool in the pharmaceutical landscape.
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Regulatory Compliance: As a characterized impurity of bupropion, it is used as a reference standard to validate analytical methods designed to monitor the quality and purity of the final drug product.[1] This ensures that commercial batches of bupropion meet the stringent requirements set by regulatory bodies like the USP and EMA.[1]
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Pharmacological Research: The compound is utilized in research focused on developing treatments for substance abuse and addiction.[12] By studying analogues of bupropion, which is a dopamine and norepinephrine reuptake inhibitor, scientists can explore the structure-activity relationships required for modulating these neurotransmitter systems.[10][21]
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4-Chloro Bupropion | CAS 1193779-34-8 - Veeprho. [Link]
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4-Chloro Bupropion Fumarate | C17H21Cl2NO5 | CID 71314695 - PubChem. [Link]
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CAS No : 1193779-34-8 | Product Name : 4-Chloro Bupropion | Pharmaffiliates. [Link]
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CAS 1193779-34-8 4-Chloro Bupropion Impurity - Anant Pharmaceuticals Pvt. Ltd. [Link]
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CAS No : 1346598-72-8 | Product Name : 4-Chloro Bupropion Hydrochloride | Pharmaffiliates. [Link]
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1-(3,4-Dichlorophenyl)-2-((1,1-dimethylethyl)amino)-1-propanone | C13H17Cl2NO | CID 45487890 - PubChem. [Link]
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4-Chloro Bupropion Hydrochloride - Naarini Molbio Pharma. [Link]
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4-CHLORO BUPROPION HYDROCHLORIDE |CASNo.1346598-72-8 - Analytica Chemie. [Link]
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Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC. [Link]
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Tasks in NMR data analysis for Nature Products. [Link]
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Synthesis, characterisation, and structural elucidation by spectral investigation (FT-IR, multinuclear NMR, mass spectrometry - TÜBİTAK Academic Journals. [Link]
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Supplementary Information for The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technol. [Link]
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Bupropion - SWGDRUG.org. [Link]
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Identification and Structural Characterization of Three New Metabolites of Bupropion in Humans - PMC. [Link]
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